1-(Diethoxymethyl)imidazole
Overview
Description
1-(Diethoxymethyl)imidazole is a chemical compound with the molecular formula C8H14N2O2. It is an orthoamide-protected imidazole, which means it has an orthoamide group attached to the imidazole ring. This compound is known for its selective reactivity at the 2-position of the imidazole ring, making it a valuable intermediate in organic synthesis .
Mechanism of Action
Mode of Action
1-(Diethoxymethyl)imidazole is an orthoamide protected imidazole . It is known that the dianion of this compound reacts selectively at the 2 position . This reaction leads to the preparation of the corresponding 2-lithio intermediate, which can react with different electrophiles to afford 2-functionalised imidazoles .
Biochemical Pathways
Imidazoles are known to be involved in various biochemical pathways, including those related to the synthesis of histidine and purines .
Pharmacokinetics
The compound’s physical properties, such as its liquid form and density (1041 g/mL at 20 °C), suggest that it may have good solubility .
Result of Action
The compound’s ability to react with different electrophiles to afford 2-functionalised imidazoles suggests that it may have diverse effects depending on the specific electrophile involved .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Other environmental factors, such as pH and the presence of other chemicals, may also influence its action and efficacy.
Preparation Methods
1-(Diethoxymethyl)imidazole can be synthesized through various methods. One common approach involves the isoprene-mediated lithiation of this compound, leading to the formation of a 2-lithio intermediate. This intermediate can then react with different electrophiles to produce 2-functionalized imidazoles . The reaction conditions typically involve the use of a strong base, such as n-butyllithium, and an appropriate solvent, such as tetrahydrofuran (THF).
Chemical Reactions Analysis
Scientific Research Applications
1-(Diethoxymethyl)imidazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-(Diethoxymethyl)imidazole can be compared with other imidazole derivatives, such as:
- 1-(2-Hydroxyethyl)imidazole
- 1-Methylimidazole
- 4-(5)-(Hydroxymethyl)imidazole
- 1-(3-Aminopropyl)imidazole
These compounds share the imidazole core structure but differ in their substituents, leading to variations in their chemical reactivity and applications. The unique orthoamide protection in this compound provides selective reactivity at the 2-position, distinguishing it from other imidazole derivatives .
Properties
IUPAC Name |
1-(diethoxymethyl)imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-3-11-8(12-4-2)10-6-5-9-7-10/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQBAGFIYBBAFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(N1C=CN=C1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61278-81-7 | |
Record name | 61278-81-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 1-(Diethoxymethyl)imidazole in organic synthesis?
A1: The research highlights the use of this compound as a protecting group for the imidazole nitrogen. [] This allows for selective reactions at the 2-position of the imidazole ring. The protecting group can be easily introduced by reacting imidazole with triethyl orthoformate and subsequently removed. [] This methodology provides a convenient route to synthesize various 2-substituted imidazole derivatives, which are important building blocks in organic synthesis and medicinal chemistry. []
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